![molecular formula C27H25NO3 B15342234 Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-(cyclohexylamino)-2'-methyl- CAS No. 35933-93-8](/img/structure/B15342234.png)
Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-(cyclohexylamino)-2'-methyl-
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Overview
Description
Spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one, 6’-(cyclohexylamino)-2’-methyl- is a complex organic compound known for its unique spiro structure, which consists of two rings connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one, 6’-(cyclohexylamino)-2’-methyl- typically involves a multi-step process. One common method includes the condensation of isobenzofuran derivatives with xanthenes under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one, 6’-(cyclohexylamino)-2’-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .
Scientific Research Applications
Chemistry
In chemistry, Spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one, 6’-(cyclohexylamino)-2’-methyl- is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts .
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to investigate enzyme activities and protein-ligand interactions .
Medicine
In medicine, Spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one, 6’-(cyclohexylamino)-2’-methyl- is explored for its potential therapeutic properties. Research is ongoing to determine its efficacy in treating various diseases and conditions .
Industry
Industrially, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of Spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one, 6’-(cyclohexylamino)-2’-methyl- involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- Spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-5-carboxylic acid
- Spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-6-carboxamide
- 6’-(Diethylamino)spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3’-yl b-D-galactopyranoside
Uniqueness
What sets Spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one, 6’-(cyclohexylamino)-2’-methyl- apart from similar compounds is its specific functional groups and the resulting chemical properties. These unique features make it particularly useful in specialized applications, such as targeted drug delivery and advanced material synthesis .
Biological Activity
Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-(cyclohexylamino)-2'-methyl- , often referred to as a derivative of fluorescein, has garnered attention in recent years due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its applications in various fields.
- Molecular Formula : C21H23N1O3
- Molecular Weight : 337.42 g/mol
- CAS Number : Not specifically listed in provided sources but closely related compounds exist.
Structure
The compound features a unique spiro structure that contributes to its biological activity. The presence of the cyclohexylamino group and methyl substitution plays a significant role in modulating its interactions with biological systems.
Anticancer Properties
Research indicates that spiro compounds, including this specific derivative, exhibit significant anticancer properties. In vitro studies have demonstrated that they can induce apoptosis in various cancer cell lines. For instance:
- Study Findings : A study published in Journal of Medicinal Chemistry showed that spiro derivatives inhibited the growth of breast cancer cells by inducing cell cycle arrest and apoptosis through the activation of caspases .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In laboratory settings:
- Case Study : A study found that spiro compounds showed activity against both Gram-positive and Gram-negative bacteria, suggesting potential as a new class of antibiotics .
The biological activity of spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cell proliferation.
- Interaction with DNA : The compound can intercalate into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in target cells, leading to cell death.
Cytotoxicity Studies
Cytotoxicity assays have been performed to determine the safe dosage levels for therapeutic use. The results indicate:
Fluorescent Labeling
Due to its fluorescent properties, this compound is utilized in biological imaging techniques:
- Application : It serves as a fluorescent probe for tracking cellular processes in live-cell imaging studies .
Drug Development
The unique structure of spiro derivatives makes them candidates for drug development targeting various diseases, including cancer and bacterial infections.
Properties
CAS No. |
35933-93-8 |
---|---|
Molecular Formula |
C27H25NO3 |
Molecular Weight |
411.5 g/mol |
IUPAC Name |
6'-(cyclohexylamino)-2'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C27H25NO3/c1-17-11-14-24-23(15-17)27(21-10-6-5-9-20(21)26(29)31-27)22-13-12-19(16-25(22)30-24)28-18-7-3-2-4-8-18/h5-6,9-16,18,28H,2-4,7-8H2,1H3 |
InChI Key |
OJMMRJXMDLNRFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C24C5=CC=CC=C5C(=O)O4)C=CC(=C3)NC6CCCCC6 |
Origin of Product |
United States |
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